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Compound of Interest

Compound Name: 3-n-Propyl-2-pyrazolin-5-one

Cat. No.: B1584380

An In-Depth Technical Guide to 3-n-Propyl-2-pyrazolin-5-one: Structure, Properties,
Synthesis, and Applications

Introduction

Pyrazolinones represent a prominent class of five-membered heterocyclic compounds that
have garnered significant attention across the chemical and pharmaceutical sciences. Their
unique structural framework, characterized by a di-nitrogen heterocycle with a ketone
functionality, imparts a versatile reactivity profile and a wide spectrum of biological activities.[1]
[2] Within this family, 3-n-Propyl-2-pyrazolin-5-one emerges as a compound of interest,
serving both as a valuable synthetic intermediate and a subject of investigation for its
therapeutic potential. This guide provides a comprehensive technical overview for researchers,
scientists, and drug development professionals, delving into the core chemical structure,
physicochemical properties, synthesis methodologies, and key applications of this molecule.
The narrative is structured to deliver not just data, but also the underlying scientific rationale,
reflecting insights from a senior application scientist's perspective.

Chemical Identity and Structural Elucidation

A foundational understanding of 3-n-Propyl-2-pyrazolin-5-one begins with its precise chemical
identity and the nuanced complexities of its structure, particularly its tautomerism.

Nomenclature and Core Structure
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The compound is systematically identified by its IUPAC name, 3-propyl-1,2-dihydro-3H-pyrazol-
5-one, and is registered under CAS Number 29211-70-9.[3][4][5][6][7] Its molecular formula is
CeH10N20, corresponding to a molecular weight of approximately 126.16 g/mol .[3][4][5][8]

The core structure consists of a five-membered pyrazolone ring with a propyl group attached at
the C3 position.[3]

Caption: Chemical Structure of 3-n-Propyl-2-pyrazolin-5-one.

Tautomerism: A Critical Feature

Pyrazolin-5-ones are classic examples of compounds exhibiting prototropic tautomerism, a
phenomenon critical to their reactivity and biological interactions.[2][3][9] The molecule exists
as an equilibrium mixture of three primary tautomeric forms: the CH-form (a pyrazolin-5-one),
the OH-form (a hydroxypyrazole), and the NH-form (a pyrazolin-3-one).[9][10]

e CH-form (Keto): 3-Propyl-2,4-dihydro-3H-pyrazol-3-one. This is the canonical representation,
featuring a methylene group (-CHz-) at the C4 position.

e OH-form (Enol): 5-Hydroxy-3-propyl-1H-pyrazole. This aromatic form is generated by the
migration of a proton from C4 to the carbonyl oxygen.

e NH-form: 3-Propyl-1,2-dihydro-3H-pyrazol-5-one.

The equilibrium between these forms is influenced by factors such as the solvent, temperature,
and pH.[11][12] This dynamic nature means the molecule can act as a nucleophile through
either the C4 carbon (in the CH-form) or the oxygen atom (in the OH-form), a duality that is key
to its synthetic versatility.[10]
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Caption: Tautomeric Equilibrium of 3-n-Propyl-2-pyrazolin-5-one.

Identifier Value

IUPAC Name 3-propyl-1,2-dihydro-3H-pyrazol-5-one
CAS Number 29211-70-9[3][4][5]6]7118]

Molecular Formula CeH10N20[3][4][5]

Molecular Weight 126.16 g/mol [3][8]

SMILES CCCC1=NNC(=0)C1[3]

INChl=1S/C6H10N20/c1-2-3-5-4-6(9)8-7-5/h2-
4H2,1H3,(H,8,9)[3][4][5]

InChl

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are paramount for its
identification, purification, and application in experimental settings.

Physical Properties

3-n-Propyl-2-pyrazolin-5-one is typically a pale yellow crystalline powder.[7] Its solubility
profile is characteristic of many pyrazolone derivatives; it exhibits poor solubility in water but is
readily soluble in various organic solvents, including alcohols like methanol and ethanol, as
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well as chlorinated solvents like chloroform.[3] This differential solubility is a direct
consequence of the hydrophobic n-propyl chain and the largely nonpolar heterocyclic ring,
although the nitrogen and oxygen atoms can participate in hydrogen bonding with protic
solvents.[3]

Property Description
Appearance Pale yellow crystals or crystalline powder.[7]

- Poor in water; soluble in methanol, ethanol, and
Solubility

chloroform.[3]

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation.

« Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key
functional groups. A prominent and characteristic absorption band is observed in the range of
1600-1700 cm~1, which corresponds to the C=0O (carbonyl) stretching vibration of the
pyrazolone ring.[3] Data available through the NIST Chemistry WebBook confirms this and
other characteristic peaks.[4][5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy would reveal
signals corresponding to the n-propyl group (a triplet for the methyl group and two multiplets
for the methylene groups), as well as signals for the C4 methylene protons and the N-H
protons. 13C NMR would show a characteristic signal for the carbonyl carbon downfield, in
addition to signals for the carbons of the propyl group and the heterocyclic ring.

e Mass Spectrometry (MS): Electron ionization mass spectrometry data from NIST shows the
molecular ion peak corresponding to its molecular weight, confirming the compound's
identity.[4]

Synthesis and Chemical Reactivity

The synthesis of pyrazolinones is a well-established area of organic chemistry, with the
condensation of -keto esters and hydrazines being a primary and efficient route.[13][14]
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General Synthesis: Knorr Pyrazole Synthesis

The most common and direct synthesis of 3-n-Propyl-2-pyrazolin-5-one involves the
condensation reaction between a suitable [3-keto ester, in this case, ethyl 3-oxohexanoate, and
hydrazine hydrate.[3][13][14] This reaction, a variant of the Knorr pyrazole synthesis, proceeds
via two key steps: initial formation of a hydrazone intermediate, followed by an intramolecular
nucleophilic attack and cyclization to form the stable pyrazolone ring.[14]

(Ethyl 3-oxohexanoate) (Hydrazine Hydrate)

Reaction Mixture
(Solvent + Acid Catalyst)

Condensation

(Hydrazone Intermediate)

:

Intramolecular
Cyclization

3-n-Propyl-2-pyrazolin-5-one

Precipitation,
Filtration & Drying

Purified Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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